molecular formula C13H13NO3 B2829497 1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid CAS No. 896035-81-7

1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B2829497
CAS RN: 896035-81-7
M. Wt: 231.251
InChI Key: ZTQOPOCPAYMDKU-UHFFFAOYSA-N
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Description

“1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Attached to this ring is a carboxylic acid group (-COOH), which is a common functional group in biochemistry. The compound also has an ethoxyphenyl group, which consists of a phenyl ring (a six-membered aromatic ring) with an ethoxy group (-OCH2CH3) attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the carboxylic acid group, and the attachment of the ethoxyphenyl group. The exact methods would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic rings (pyrrole and phenyl), the carboxylic acid group, and the ethoxy group. These groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxylic acid group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could affect its solubility in water, and the aromatic rings could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Anti-Infective Agents

1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid belongs to the class of 1,2,4-oxadiazoles , which have shown promise as anti-infective agents. Researchers have synthesized diversely substituted 1,2,4-oxadiazoles with activities against bacteria, viruses, and leishmanial parasites . These compounds offer potential for combating infectious diseases such as tuberculosis, malaria, and nosocomial infections. Their mode of action and structure-activity relationships (SAR) are crucial areas of investigation.

Heterocyclic Scaffolds

Oxadiazoles, including 1,2,4-oxadiazoles, are essential heterocyclic scaffolds in drug discovery. Their versatility arises from the presence of nitrogen and oxygen atoms, allowing for diverse substitution patterns. Researchers investigate various regioisomers (1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole) for potential pharmacological applications .

Synthetic Strategies

Researchers continue to explore synthetic strategies for 1,2,4-oxadiazoles. Recent work has focused on nitrile-based approaches, aiming to enhance the diversity of these compounds. A comprehensive understanding of synthetic routes is essential for optimizing their anti-infective potential .

Boronic Acid Derivatives

While not directly related to 1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid, boronic acid derivatives (such as 2-ethoxyphenylboronic acid) are also valuable in medicinal chemistry. They find applications in Suzuki-Miyaura cross-coupling reactions and other synthetic transformations .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its environmental impact .

properties

IUPAC Name

1-(2-ethoxyphenyl)pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-17-12-8-4-3-6-10(12)14-9-5-7-11(14)13(15)16/h3-9H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQOPOCPAYMDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid

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